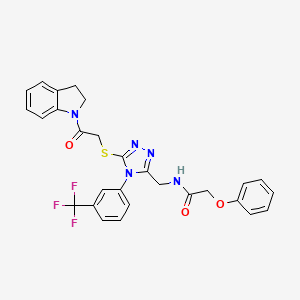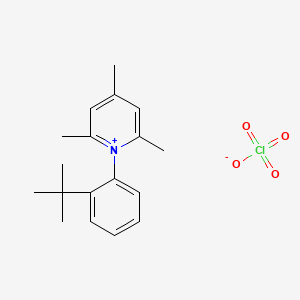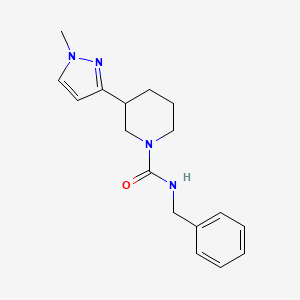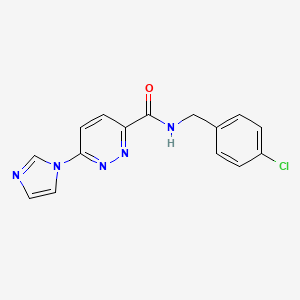![molecular formula C19H19N7O3 B2968369 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034354-18-0](/img/structure/B2968369.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo[3, 4]pyrimidine Derivatives for Biological Evaluation
A study by Shamroukh, Rashad, and Sayed (2005) reported the formation of a novel β-enaminonitrile derivative used as a precursor for synthesizing pyrazoles, pyrazolo[3, 4-d]-pyrimidines, and pyrazolo[4, 3-e][1,2,4]triazolo[4,3-c]pyrimidine. Some of the synthesized compounds exhibited potent antimicrobial activity, demonstrating the potential application of these derivatives in the development of new antimicrobial agents Shamroukh, Rashad, & Sayed, 2005.
Species-Specific Metabolism and Toxicological Implications
Diamond et al. (2010) investigated the species-dependent toxicity of SGX523, a mesenchymal-epithelial transition factor (c-MET) inhibitor. The study revealed species-specific metabolism by aldehyde oxidase, leading to a less soluble metabolite, M11, which is likely involved in the observed nephropathy in clinical studies. This research underscores the importance of thorough metabolic evaluations early in drug development to select relevant nonclinical species for toxicological evaluation Diamond et al., 2010.
Chemical and Biological Properties
Herbicidal Activity of Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine Compounds
Moran (2003) explored the herbicidal activity of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds. The study found that these compounds possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, highlighting their potential use in agricultural applications Moran, 2003.
Antimicrobial and Antitumor Activities of Enaminones and Pyrazole Derivatives
Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and investigated their reactions with various compounds to produce substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. Some of these compounds exhibited potent cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity, indicating their potential in developing new anticancer and antimicrobial agents Riyadh, 2011.
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-25-14(10-13(23-25)12-6-4-5-7-15(12)28-2)19(27)20-11-17-22-21-16-8-9-18(29-3)24-26(16)17/h4-10H,11H2,1-3H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVFVWXMQUFNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)NCC3=NN=C4N3N=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)


{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)
![3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2968295.png)


![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2968300.png)
![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)




